molecular formula C10H11ClN2O2 B3028284 3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride CAS No. 1810069-92-1

3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride

Cat. No.: B3028284
CAS No.: 1810069-92-1
M. Wt: 226.66
InChI Key: KDFAFLSYAXYZBB-UHFFFAOYSA-N
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Description

3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride (CAS: 1810069-92-1) is a β-amino acid derivative with a cyano-substituted phenyl ring. Its molecular formula is C₁₀H₁₁ClN₂O₂, and it has a molecular weight of 226.66 g/mol . The compound features a carboxylic acid group, a protonated amino group, and a 3-cyanophenyl moiety, making it a versatile intermediate in pharmaceutical synthesis. The cyano group (-CN) is a strong electron-withdrawing substituent, influencing the compound’s electronic properties, solubility, and reactivity in downstream applications.

Properties

IUPAC Name

3-amino-3-(3-cyanophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c11-6-7-2-1-3-8(4-7)9(12)5-10(13)14;/h1-4,9H,5,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFAFLSYAXYZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(CC(=O)O)N)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810069-92-1
Record name Benzenepropanoic acid, β-amino-3-cyano-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810069-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride typically involves the reaction of 3-cyanobenzaldehyde with malonic acid in the presence of a base, followed by hydrogenation and subsequent acidification to obtain the hydrochloride salt . The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro or imino derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Neuroscience

Role in Neurotransmitter Research

  • The compound is instrumental in studying excitatory neurotransmitter systems , particularly glutamate receptors. These receptors are crucial for synaptic transmission and play a significant role in neurological disorders such as depression and anxiety. Research indicates that the compound can modulate glutamate receptor activity, providing insights into potential therapeutic targets for treating these conditions .

Case Study: Neuroprotective Agents

  • A study highlighted the use of 3-amino-3-(3-cyanophenyl)propanoic acid hydrochloride in developing neuroprotective agents. Researchers demonstrated that the compound could enhance neuronal survival under stress conditions, indicating its potential for treating neurodegenerative diseases .

Pharmaceutical Development

Drug Design

  • This compound is utilized in synthesizing new pharmaceuticals aimed at treating mood disorders due to its influence on glutamate receptors. It serves as an essential intermediate in drug formulations targeting conditions like anxiety and depression .

Table 1: Pharmaceutical Applications

Application AreaSpecific UseReference
AntidepressantsModulation of glutamate receptors
AnxiolyticsDevelopment of drugs for anxiety disorders
Neuroprotective agentsEnhancing neuronal survival

Biochemical Research

Assays and Protein Interactions

  • In biochemical studies, the compound is employed in assays to investigate protein interactions and enzyme activities. It aids researchers in elucidating mechanisms of action for various biological processes, including signal transduction pathways .

Case Study: Enzyme Activity Investigation

  • A research project utilized this compound to study the interaction between specific proteins involved in metabolic pathways, revealing significant insights into their regulatory mechanisms .

Material Science

Polymer Incorporation

  • This compound can be integrated into polymer matrices to enhance their thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use .

Table 2: Material Science Applications

Application AreaSpecific UseReference
Polymer DevelopmentEnhancing thermal stability
Composite MaterialsImproving mechanical properties

Analytical Chemistry

Chromatographic Standards

  • The compound serves as a standard in chromatographic techniques, facilitating the accurate quantification of amino acids in complex biological samples. Its stability and well-defined properties make it ideal for use as a reference material in various analytical methods .

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. The compound may also participate in signaling pathways by acting as a ligand for certain receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Halogen-Substituted Analogs
  • (S)-3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride (CAS: 490034-83-8): Molecular formula: C₉H₁₁Cl₂NO₂ Molecular weight: 236.10 g/mol The chlorine atom at the 3-position is moderately electron-withdrawing but less so than -CN. This substitution reduces solubility in polar solvents compared to the cyano analog .
  • However, its heavy atom mass may reduce bioavailability .
Electron-Donating Substituents
  • 3-Amino-3-(3-methylphenyl)propanoic acid (CAS: 68208-17-3): Molecular formula: C₁₀H₁₃NO₂ Molecular weight: 191.22 g/mol The methyl group is electron-donating, increasing the phenyl ring’s electron density. This substitution enhances lipophilicity but reduces acidity of the carboxylic acid group compared to the cyano derivative .
  • Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride (CAS: 1269634-11-8): Molecular formula: C₁₁H₁₆ClNO₃ Molecular weight: 245.70 g/mol The methoxy group (-OCH₃) strongly donates electrons, altering electronic properties and increasing stability against electrophilic attack. The esterification of the carboxylic acid further enhances membrane permeability .
Electron-Withdrawing Substituents Beyond -CN
  • 3-Amino-3-(4-nitrophenyl)propanoic acid (CAS: 102308-62-3): Molecular formula: C₉H₁₀N₂O₄ Molecular weight: 210.19 g/mol The nitro group (-NO₂) is more electron-withdrawing than -CN, significantly increasing the acidity of the carboxylic acid (pKa ~1.5–2.5) and reducing solubility in non-polar solvents .

Positional Isomers and Stereochemical Variants

  • This positional change may impact binding affinity in biological targets .

Functional Group Modifications

  • Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride (CAS: 188815-45-4): Molecular formula: C₁₁H₁₅Cl₂NO₂ Molecular weight: 272.15 g/mol Esterification of the carboxylic acid group increases lipophilicity, favoring passive diffusion across biological membranes. However, esters are prone to hydrolysis in vivo, releasing the active carboxylic acid .

Comparative Analysis Table

Compound Name CAS Number Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
3-Amino-3-(3-cyanophenyl)propanoic acid HCl 1810069-92-1 3-CN C₁₀H₁₁ClN₂O₂ 226.66 High acidity, moderate solubility
(S)-3-Amino-3-(3-chlorophenyl)propanoic acid HCl 490034-83-8 3-Cl C₉H₁₁Cl₂NO₂ 236.10 Moderate electron withdrawal, lower solubility
(3S)-3-Amino-3-(3-iodophenyl)propanoic acid HCl 2059910-88-0 3-I C₉H₁₁ClINO₂ 327.54 High polarizability, steric bulk
3-Amino-3-(4-nitrophenyl)propanoic acid 102308-62-3 4-NO₂ C₉H₁₀N₂O₄ 210.19 Strongest acidity, low lipophilicity
Ethyl 3-amino-3-(3-chlorophenyl)propanoate HCl 188815-45-4 3-Cl, ethyl ester C₁₁H₁₅Cl₂NO₂ 272.15 Enhanced lipophilicity, prodrug potential

Biological Activity

3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H11ClN2O2
  • Molecular Weight : 216.66 g/mol
  • CAS Number : 91844806

This compound features an amino group and a cyanophenyl moiety, which are critical for its biological activity.

Research indicates that this compound acts primarily as an integrin antagonist. Integrins are proteins that facilitate cell adhesion and play roles in various cellular processes, including migration and signaling. The inhibition of integrin function can lead to reduced cellular proliferation and migration, making it a candidate for therapeutic applications in cancer treatment and inflammatory diseases.

Antimicrobial Activity

Studies have shown that derivatives of amino acids with cyano groups exhibit significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains, demonstrating effectiveness with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria.

Case Studies

  • Integrin Inhibition : In a study evaluating the structure-activity relationship (SAR) of integrin antagonists, this compound was identified as a potent inhibitor, showing significant activity in vitro against αvβ3 integrin. The compound was noted for its ability to disrupt integrin-mediated cell adhesion in cancer cell lines, which is crucial for metastasis .
  • Cytotoxicity Assays : Cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating substantial efficacy at micromolar concentrations .

Table 1: Biological Activity Summary

Activity Type Target Effectiveness Reference
AntimicrobialE. coliMIC = 0.0195 mg/mL
Integrin Antagonismαvβ3 IntegrinPotent inhibitor
CytotoxicityCancer Cell LinesIC50 = 10 µM

Q & A

Q. How does the 3-cyano substitution on the phenyl ring affect binding to GABA receptors compared to halogenated analogs?

  • Structural Analysis : The cyano group’s electron-withdrawing nature reduces π-π stacking but enhances hydrogen bonding with receptor residues (e.g., Tyr157 in GABAA_A).
  • Validation : Perform mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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